![molecular formula C18H21NO3 B268561 N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)

N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

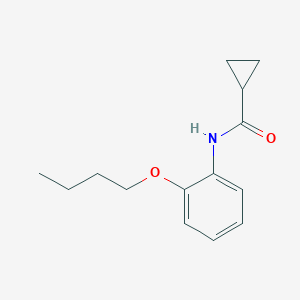

N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide, commonly known as EPPB, is a compound that has been extensively studied for its potential applications in scientific research. EPPB is a small molecule inhibitor that has been shown to selectively inhibit the activity of a specific protein, making it a valuable tool in the study of various biological processes.

Mecanismo De Acción

EPPB selectively inhibits the activity of ULK1 by binding to a specific site on the protein. ULK1 is a serine/threonine kinase that is involved in the initiation of autophagy. When ULK1 is inhibited by EPPB, autophagy is blocked, and the cell is unable to break down and recycle its own components. This inhibition of autophagy can have various effects on cellular processes, depending on the specific context.

Biochemical and Physiological Effects:

EPPB has been shown to have various biochemical and physiological effects in cells. One of the main effects of EPPB is the inhibition of autophagy, as discussed above. This inhibition can lead to the accumulation of damaged proteins and organelles in the cell, which can have various downstream effects. For example, the accumulation of damaged mitochondria can lead to oxidative stress and cell death. Additionally, EPPB has been shown to have effects on various signaling pathways, such as the mTOR pathway, which is involved in the regulation of cell growth and proliferation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of EPPB is its selectivity for ULK1. This selectivity allows researchers to specifically study the role of ULK1 in various cellular processes, without affecting other proteins or pathways. Additionally, EPPB is a small molecule inhibitor, which makes it easy to use in various experimental systems. However, there are also limitations to the use of EPPB. For example, EPPB is not a reversible inhibitor, which means that its effects on ULK1 are long-lasting and cannot be easily reversed. Additionally, EPPB has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are many future directions for the study of EPPB and its applications in scientific research. One area of interest is the development of more selective inhibitors of ULK1, which could be used to further dissect the role of autophagy in various cellular processes. Additionally, EPPB and other autophagy inhibitors could be used in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Finally, the study of EPPB and its effects on cellular processes could lead to the development of new therapies for diseases such as cancer and neurodegenerative diseases.

Métodos De Síntesis

The synthesis of EPPB involves several steps, including the preparation of the starting materials and the reaction conditions. The most commonly used method for synthesizing EPPB involves a palladium-catalyzed coupling reaction between 3-methylbenzamide and 4-(2-ethoxyethoxy)iodobenzene. This reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as dimethylformamide. The reaction is typically run under an inert atmosphere and at elevated temperatures. After the reaction is complete, the product is purified using standard techniques such as column chromatography or recrystallization.

Aplicaciones Científicas De Investigación

EPPB has been shown to be a valuable tool in the study of various biological processes. One of the main applications of EPPB is in the study of autophagy, a process by which cells break down and recycle their own components. EPPB has been shown to selectively inhibit the activity of a specific protein, ULK1, which is involved in the initiation of autophagy. By inhibiting ULK1, EPPB can be used to study the role of autophagy in various cellular processes, such as aging, cancer, and neurodegenerative diseases.

Propiedades

Nombre del producto |

N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide |

|---|---|

Fórmula molecular |

C18H21NO3 |

Peso molecular |

299.4 g/mol |

Nombre IUPAC |

N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide |

InChI |

InChI=1S/C18H21NO3/c1-3-21-11-12-22-17-9-7-16(8-10-17)19-18(20)15-6-4-5-14(2)13-15/h4-10,13H,3,11-12H2,1-2H3,(H,19,20) |

Clave InChI |

LNRWGCXMGPIVNE-UHFFFAOYSA-N |

SMILES |

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C |

SMILES canónico |

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268479.png)

![N-[3-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268482.png)

![2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268489.png)

![2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268494.png)

![N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268495.png)

![3-[(4-methoxybenzoyl)amino]-N-propylbenzamide](/img/structure/B268496.png)

![4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268497.png)

![4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268499.png)

![4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268500.png)

![4-isopropyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268502.png)